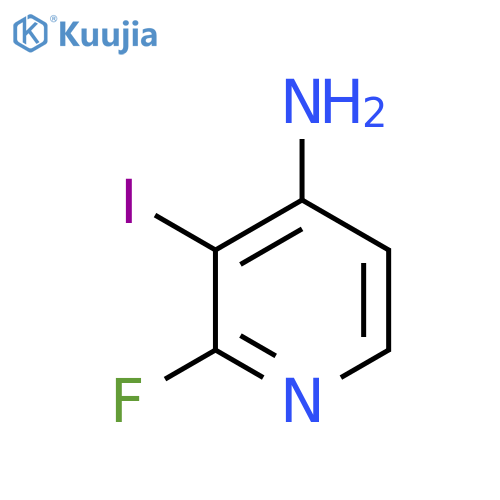Cas no 1807159-94-9 (4-Amino-2-fluoro-3-iodopyridine)

1807159-94-9 structure
商品名:4-Amino-2-fluoro-3-iodopyridine
4-Amino-2-fluoro-3-iodopyridine 化学的及び物理的性質
名前と識別子
-
- FC1=NC=CC(=C1I)N
- 2-Fluoro-3-iodopyridin-4-amine
- 4-Amino-2-fluoro-3-iodopyridine
- SCHEMBL18398540
- 1807159-94-9
- DB-134746
- 2-fluoro-3-iodo-pyridin-4-amine
- E83272
- starbld0018090
- MFCD28722386
- 2-FLUORO-3-IODO-4-PYRIDINAMINE
-
- インチ: 1S/C5H4FIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
- InChIKey: PJEZZCLRYULECB-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC=CC=1N)F
計算された属性
- せいみつぶんしりょう: 237.94032g/mol
- どういたいしつりょう: 237.94032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 38.9
4-Amino-2-fluoro-3-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029015015-250mg |
4-Amino-2-fluoro-3-iodopyridine |
1807159-94-9 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A029015015-1g |
4-Amino-2-fluoro-3-iodopyridine |
1807159-94-9 | 95% | 1g |
$3,068.70 | 2022-03-31 | |
| abcr | AB601321-5g |
2-Fluoro-3-iodopyridin-4-amine; . |
1807159-94-9 | 5g |
€1440.80 | 2024-07-24 | ||
| abcr | AB601321-250mg |
2-Fluoro-3-iodopyridin-4-amine; . |
1807159-94-9 | 250mg |
€275.60 | 2024-07-24 | ||
| abcr | AB601321-1g |
2-Fluoro-3-iodopyridin-4-amine; . |
1807159-94-9 | 1g |
€594.40 | 2024-07-24 |
4-Amino-2-fluoro-3-iodopyridine 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
1807159-94-9 (4-Amino-2-fluoro-3-iodopyridine) 関連製品
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1807159-94-9)4-Amino-2-fluoro-3-iodopyridine

清らかである:99%/99%
はかる:1g/5g
価格 ($):320/816